molecular formula C14H11N3O3S2 B2417271 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-58-6

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2417271
CAS No.: 864937-58-6
M. Wt: 333.38
InChI Key: UGXFGCWWFQWEMN-UHFFFAOYSA-N
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Description

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

A significant area of research involving related compounds focuses on their synthesis and evaluation for various biological activities. Studies have synthesized novel compounds with structural similarities, investigating their anticancer, anti-inflammatory, analgesic, and antimicrobial properties. For example, research has explored the synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups, which exhibit promising anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of these compounds (Tiwari et al., 2017). Another study synthesized benzothiazole derivatives with demonstrated anti-inflammatory and analgesic activities, showcasing their potential in treating conditions associated with inflammation and pain (Soyer Can et al., 2021).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds have also been a focus of research. Some studies have designed and synthesized compounds with benzothiazole moieties, evaluating their efficacy against various bacterial and fungal strains. These compounds have shown promising results, suggesting their potential as novel antimicrobial agents (Padalkar et al., 2014). Additionally, the antioxidant potential of these compounds has been investigated, with some demonstrating significant radical scavenging activity, indicating their potential in combating oxidative stress-related diseases (Ahmad et al., 2012).

Drug Development and Pharmacological Screening

Research into these compounds extends into their potential application in drug development. Pharmacological screening has identified compounds within this group with high analgesic activity, suggesting their utility as potential analgesics (Ukrainets et al., 2014). Such studies are crucial for identifying new therapeutic agents that could be developed into effective medications for various conditions.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-15-8-2-3-9-12(11(8)21-7)22-14(16-9)17-13(18)10-6-19-4-5-20-10/h2-3,6H,4-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXFGCWWFQWEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.